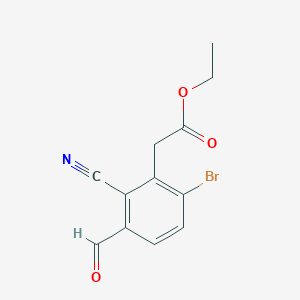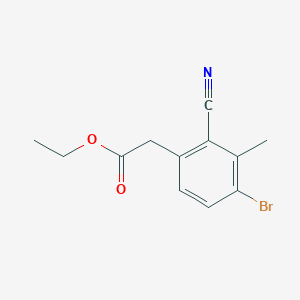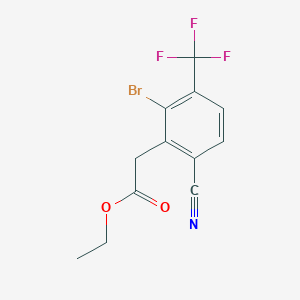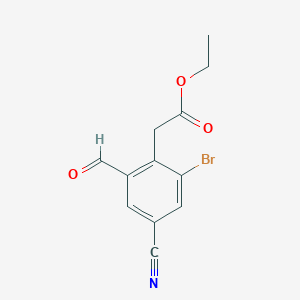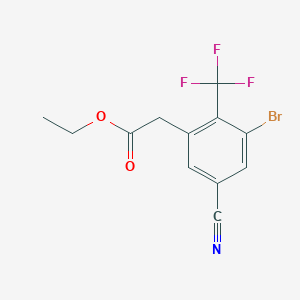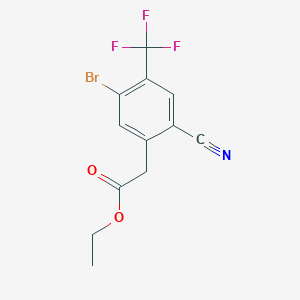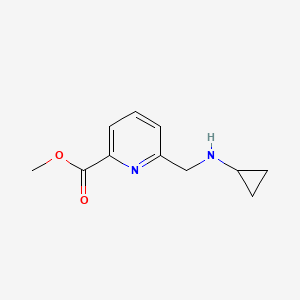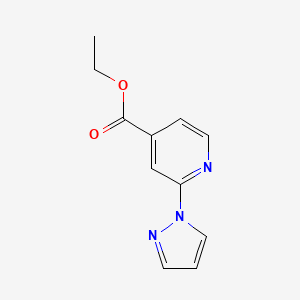
2-(1H-ピラゾール-1-イル)イソニコチネートエチル
説明
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1H-pyrazol-1-yl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1H-pyrazol-1-yl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複素環式化合物の合成
2-(1H-ピラゾール-1-イル)イソニコチネートエチル: は、さまざまな複素環式化合物の合成における前駆体として機能します。これらの構造は、多数の薬理学的に活性な分子に存在するため、重要です。 この化合物は、抗菌性、抗炎症性、および抗がん特性で知られている新規チアゾールを形成する反応を受けることができます .
医薬品化学と創薬
医薬品化学において、この化合物はピラゾール骨格の生成に使用されます。ピラゾールは、その治療の可能性のために創薬において幅広い用途を持つ、主要な化合物群です。 これらは、抗菌性、抗高血圧性、解熱性、および抗がん性などの活性を示します .
生物活性研究
2-(1H-ピラゾール-1-イル)イソニコチネートエチルのピラゾールコアは、生物学的研究で注目されています。ピラゾール誘導体は、抗がん剤としての可能性を含む、その生物活性を調査されています。 この化合物の誘導体は、さまざまな癌細胞株に対してスクリーニングして、その有効性を調べることができます .
抗菌および抗ウイルス研究
2-(1H-ピラゾール-1-イル)イソニコチネートエチルの誘導体は、抗菌および抗ウイルス活性を有する化合物の合成に使用されてきました。 これらの化合物は、結核菌やさまざまなウイルスの株を含む、さまざまな病原体に対して試験されています .
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, it has been observed that spin-state switching in isomeric iron(II) complexes composed of BPP-based ligands—such as ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate—is dependent on many factors, including the nature of the substituent at the BPP skeleton . .
生化学分析
Biochemical Properties
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase, where ethyl 2-(1H-pyrazol-1-yl)isonicotinate acts as an inhibitor, reducing the production of pro-inflammatory mediators. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of ethyl 2-(1H-pyrazol-1-yl)isonicotinate on cellular processes are diverse and profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, ethyl 2-(1H-pyrazol-1-yl)isonicotinate has been found to inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1H-pyrazol-1-yl)isonicotinate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, ethyl 2-(1H-pyrazol-1-yl)isonicotinate inhibits the enzyme cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it modulates gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1H-pyrazol-1-yl)isonicotinate have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(1H-pyrazol-1-yl)isonicotinate remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of gene expression, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of ethyl 2-(1H-pyrazol-1-yl)isonicotinate vary with different dosages in animal models. At low doses, this compound has been found to exert anti-inflammatory and anti-proliferative effects without significant toxicity. At higher doses, ethyl 2-(1H-pyrazol-1-yl)isonicotinate can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways includes its conversion by cytochrome P450 enzymes into active metabolites that exert biological effects. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of ethyl 2-(1H-pyrazol-1-yl)isonicotinate within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues. Once inside the cells, ethyl 2-(1H-pyrazol-1-yl)isonicotinate binds to intracellular proteins, influencing its localization and activity. The distribution of this compound is also affected by its lipophilicity, which determines its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of ethyl 2-(1H-pyrazol-1-yl)isonicotinate plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, ethyl 2-(1H-pyrazol-1-yl)isonicotinate can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biological effects .
特性
IUPAC Name |
ethyl 2-pyrazol-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-6-12-10(8-9)14-7-3-5-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMTOQTJYLYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


